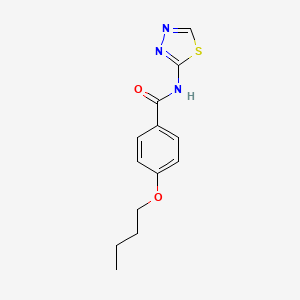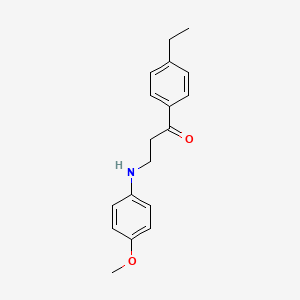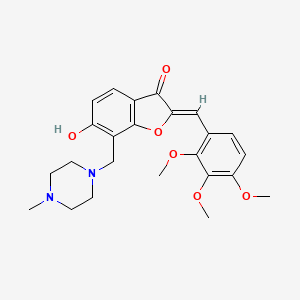![molecular formula C15H11F6N3O B2782607 1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone CAS No. 339011-61-9](/img/structure/B2782607.png)
1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone has been studied extensively for its potential applications in a variety of fields. In the field of materials science, it has been studied for its potential use as a corrosion inhibitor, a flame retardant, and a polymerization catalyst. In the field of pharmaceuticals, this compound has been studied for its potential use as an anti-inflammatory agent, an antiviral agent, and an antifungal agent. In the field of biotechnology, this compound has been studied for its potential use in gene regulation and protein-protein interactions.
作用机制
The exact mechanism of action of 1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone is still not fully understood. However, it is believed that the trifluoromethyl group attached to the nitrogen atom of the naphthyridine ring plays an important role in its action. The trifluoromethyl group is thought to interact with the active sites of enzymes, thereby modulating their activity. In addition, the naphthyridine ring is believed to interact with the hydrophobic pockets of proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory, antiviral, and antifungal properties. It has also been shown to modulate the activity of enzymes and proteins involved in a variety of biochemical processes, including cell proliferation, apoptosis, and gene expression.
实验室实验的优点和局限性
The main advantage of using 1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone for laboratory experiments is its stability. It is highly resistant to oxidation, hydrolysis, and thermal degradation. In addition, it is soluble in a variety of solvents, including water, methanol, and acetone. The main limitation of using this compound for laboratory experiments is its potential toxicity. It has been shown to be toxic to a variety of cell lines, and its long-term effects on human health are still not fully understood.
未来方向
The potential applications of 1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone are still being explored. Some possible future directions include the development of novel drug delivery systems, the study of its effects on gene expression, and the development of new catalysts for organic synthesis. Additionally, further research is needed to understand the long-term effects of this compound on human health and to develop methods to reduce its potential toxicity.
合成方法
1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone can be synthesized using a variety of methods, including the Curtius rearrangement, the Ullmann reaction, and the Buchwald-Hartwig amination. The Curtius rearrangement is a chemical reaction in which a carboxylic acid is converted into an isocyanate, which is then reacted with an amine to produce an amide. The Ullmann reaction is a cross-coupling reaction in which two carbon-halogen bonds are formed between two molecules. The Buchwald-Hartwig amination is a coupling reaction in which an amine is reacted with an aryl halide or triflate to form an arylamine.
属性
IUPAC Name |
1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N3O/c16-14(17,18)10-7-11(15(19,20)21)22-13-9(10)1-2-12(23-13)24-5-3-8(25)4-6-24/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUHBVZXYZJBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)
![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)


![1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2782540.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782542.png)


![N-(3,5-bis(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2782545.png)
![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)
![[1-(5-Chloro-2-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2782547.png)